

# An In-depth Technical Guide to Petroselaidic Acid: From Discovery to Cellular Effects

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## Compound of Interest

Compound Name: *Petroselaidic acid*

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## Abstract

**Petroselaidic acid**, the trans-isomer of petroselinic acid (cis-6-octadecenoic acid), is a monounsaturated fatty acid found in various natural sources, including dairy products.[1] While its cis-isomer, petroselinic acid, has been known since its isolation from parsley seed oil in 1909, the specific history and discovery of **petroselaidic acid** are less distinctly documented, often discussed in the context of its more abundant isomer.[2][3] This technical guide provides a comprehensive overview of **petroselaidic acid**, consolidating current knowledge on its physicochemical properties, analytical methodologies, and biological activities, with a particular focus on its impact on lipid metabolism. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts in related fields.

## Discovery and History

The history of **petroselaidic acid** is intrinsically linked to its cis-isomer, petroselinic acid. Petroselinic acid was first isolated in 1909 from the seed oil of parsley (*Petroselinum crispum*). [2][4] **Petroselaidic acid**, as the trans-isomer, was identified subsequently through the analysis of animal fats and as a product of the chemical isomerization of petroselinic acid. It is a naturally occurring trans fatty acid found in dairy products like cow's and goat's milk.[1]

## Physicochemical Properties

**Petroselaidic acid** is a C18:1 trans-monounsaturated fatty acid, with the double bond located at the 6th carbon from the carboxyl end. Its distinct stereochemistry confers physical properties that differ from its cis-counterpart.

Property	Value	Source(s)
Systematic Name	(6E)-octadec-6-enoic acid	[5]
Common Names	Petroselaidic acid, trans-Petroselinic acid, trans-6-Octadecenoic acid	[1][5]
Molecular Formula	C <sub>18</sub> H <sub>34</sub> O <sub>2</sub>	[1][5]
Molecular Weight	282.46 g/mol	[1][5]
Appearance	Solid, White to off-white	[1]
Melting Point	29.00 to 30.00 °C	
Boiling Point	399.0 ± 11.0 °C at 760 mmHg	[6]
Solubility	Soluble in DMSO (100 mg/mL), DMF (25 mg/ml), and Ethanol (25 mg/ml). Insoluble in water.	[1][7]
CAS Number	593-40-8	[1][5]

## Biological Activity and Signaling Pathway

Recent in vitro studies have begun to elucidate the specific biological roles of **petroselaidic acid**, particularly in the context of lipid metabolism. A key study demonstrated its effects on human hepatocarcinoma (HepG2) cells.

### Effects on Lipogenesis in HepG2 Cells

A study investigating the effects of individual trans-18:1 isomers in liver cells found that **petroselaidic acid** (at 100 µM) increases the cellular content of triacylglycerols and cholesterol

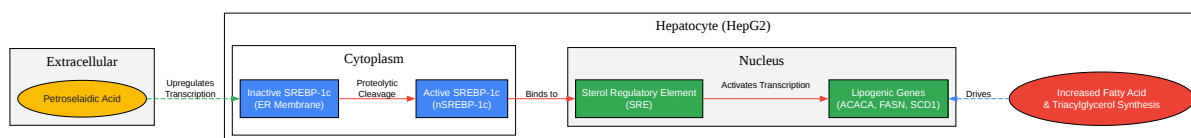
esters. This is achieved through the upregulation of the transcription of genes involved in fatty acid and cholesterol synthesis.

Gene Upregulated	Function	Pathway Involvement
SREBP-1c	Master regulator of lipogenesis	Fatty Acid & Cholesterol Synthesis
ACACA	Acetyl-CoA Carboxylase Alpha	Fatty Acid Synthesis
FASN	Fatty Acid Synthase	Fatty Acid Synthesis
SCD1	Stearoyl-CoA Desaturase 1	Fatty Acid Synthesis
HMGCR	HMG-CoA Reductase	Cholesterol Synthesis
HMGCS1	HMG-CoA Synthase 1	Cholesterol Synthesis
FDFT1	Farnesyl-Diphosphate Farnesyltransferase 1	Cholesterol Synthesis
SREBP-2	Master regulator of cholesterol synthesis	Cholesterol Synthesis

Source: Vahmani, P., et al. (2017). Comparing the lipogenic and cholesterolemic effects of individual trans-18:1 isomers in liver cells. *European Journal of Lipid Science and Technology*, 119(3), 1600162.

## SREBP-1c Signaling Pathway

**Petroselaidic acid** exerts its lipogenic effects through the activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway. SREBP-1c is a key transcription factor that controls the expression of genes involved in fatty acid synthesis.<sup>[2][8][9][10]</sup> The pathway is initiated by the proteolytic cleavage of the SREBP-1c precursor in the endoplasmic reticulum and Golgi apparatus, leading to the release of the mature transcription factor, which then translocates to the nucleus to activate target gene expression.<sup>[8]</sup>



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**Petroselaiddic acid**-induced SREBP-1c signaling pathway in hepatocytes.

## Experimental Protocols

### Extraction and Analysis of Petroselaiddic Acid from Biological Samples

The analysis of **petroselaiddic acid**, particularly its separation from its cis-isomer and other fatty acids, requires specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method.

#### 4.1.1. Lipid Extraction

- **Homogenization:** Homogenize the biological sample (e.g., milk, tissue) in a chloroform:methanol (2:1, v/v) mixture.
- **Phase Separation:** Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.
- **Isolation:** Carefully collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen.

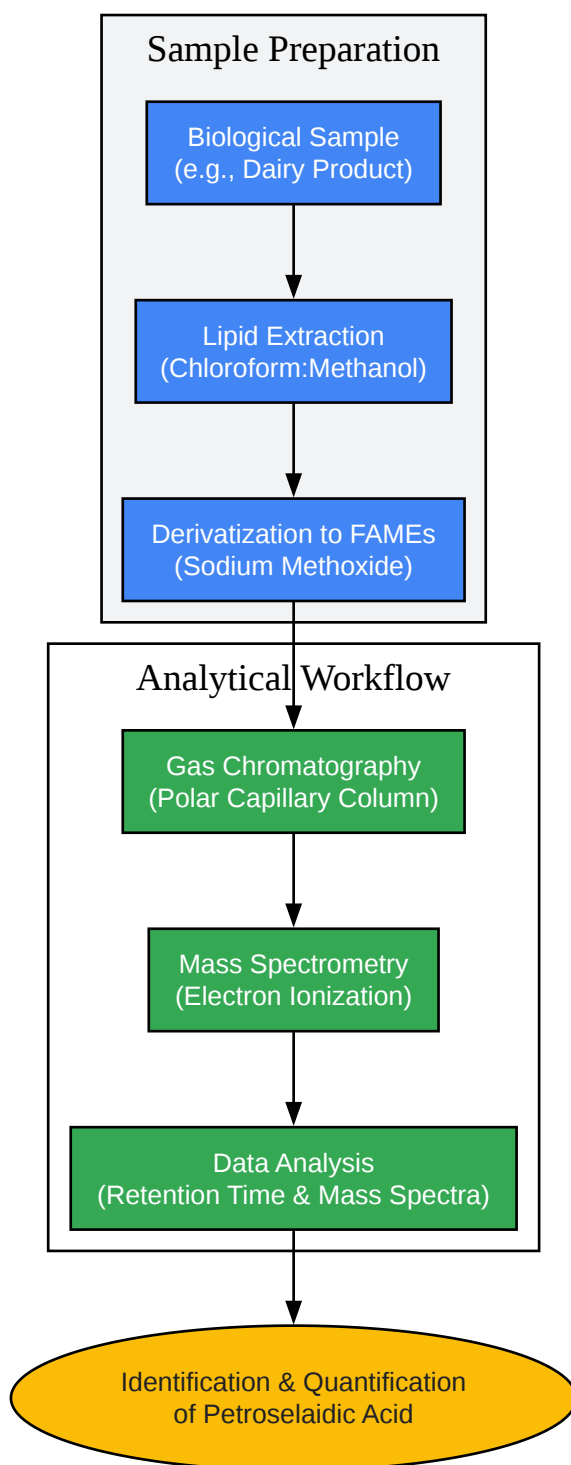
#### 4.1.2. Derivatization to Fatty Acid Methyl Esters (FAMES)

For GC analysis, the fatty acids must be converted to their more volatile methyl esters.

- **Transesterification:** Resuspend the lipid extract in a solution of 0.5 M sodium methoxide in methanol.
- **Incubation:** Incubate the mixture at 50°C for 10 minutes.
- **Neutralization and Extraction:** Neutralize the reaction with an acidic solution and extract the FAMES with hexane.
- **Purification:** Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

#### 4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Column:** Use a highly polar capillary column (e.g., biscyanopropyl polysiloxane) of sufficient length (e.g., 100 m) to achieve separation of cis and trans isomers.
- **Injection:** Inject a small volume (e.g., 1 µL) of the FAMES solution into the GC.
- **Temperature Program:** A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all components.
- **Mass Spectrometry:** Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.
- **Identification:** Identify **petroselaidic acid** methyl ester based on its retention time compared to a pure standard and its characteristic mass spectrum.



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Experimental workflow for the analysis of **Petroselaiddic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy can be used to confirm the structure of **petroselaidic acid**. The chemical shifts of the protons and carbons around the trans double bond are characteristic and can be used to distinguish it from the cis isomer.

## In Vitro Cell Culture Experiments

To study the biological effects of **petroselaidic acid**:

- Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
- Treatment: Treat the cells with a known concentration of **petroselaidic acid** (e.g., 100  $\mu\text{M}$ ) dissolved in a suitable solvent (e.g., DMSO).
- Incubation: Incubate the cells for a specific period (e.g., 24 hours).
- Analysis:
  - Lipid Accumulation: Stain the cells with Oil Red O to visualize lipid droplets.
  - Gene Expression: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., SREBP-1c, FASN).
  - Protein Levels: Perform Western blotting to analyze the protein levels of key enzymes in the lipogenic pathway.

## Conclusion

**Petroselaidic acid**, a trans-monounsaturated fatty acid, is an emerging molecule of interest in the field of lipid metabolism. While its history is intertwined with that of petroselinic acid, recent research has begun to uncover its unique biological activities, particularly its role in promoting lipogenesis in liver cells through the SREBP-1c pathway. The detailed methodologies and pathways presented in this guide provide a foundation for researchers and drug development professionals to further explore the physiological and pathological implications of **petroselaidic acid**, potentially leading to new therapeutic strategies for metabolic diseases. Further research is warranted to fully understand its in vivo effects and its potential impact on human health.

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